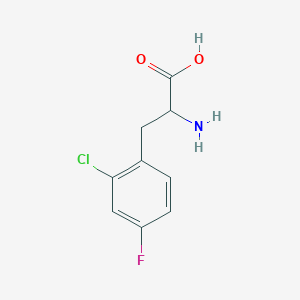

2-Chloro-4-fluoro-DL-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUFAMXOPAUSIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Implications of Stereoisomerism in Biochemical Research Applications

The distinct three-dimensional structures of enantiomers lead to different interactions with chiral biological molecules such as enzymes, receptors, and other proteins. acs.org This stereospecificity is a cornerstone of biochemistry and pharmacology.

While the L-enantiomers of amino acids are the primary building blocks of proteins, D-amino acids also play significant biological roles. nih.govacs.org For instance, they are found in the cell walls of bacteria and can act as neurotransmitters. nih.gov

In the context of 2-Chloro-4-fluoro-DL-phenylalanine, the individual enantiomers would be expected to have different biological activities. For example:

Enzyme Inhibition: One enantiomer might be a potent inhibitor of a particular enzyme, while the other is inactive or a much weaker inhibitor. D-phenylalanine, for instance, has been shown to inhibit the enzyme carboxypeptidase A. google.com

Receptor Binding: The binding affinity of a compound to a biological receptor is often highly dependent on its stereochemistry. One enantiomer may bind with high affinity and elicit a biological response, while the other may not bind at all.

Membrane Interaction: Studies on phenylalanine have shown that the L- and D-enantiomers can have different effects on the fluidity and rigidity of cell membranes. nih.govacs.orgacs.org L-phenylalanine was found to increase membrane fluidity, while the presence of D-phenylalanine could counteract this effect. nih.govacs.org

Amyloid Formation: The aggregation of peptides into amyloid fibrils is implicated in several diseases. The stereochemistry of amino acid residues within a peptide can significantly impact the kinetics and morphology of amyloid formation. nih.gov Halogenation of the phenylalanine side chain has been shown to modulate these processes. nih.gov

The study of the individual enantiomers of this compound is therefore crucial for understanding its potential as a tool in biochemical research. By separating the enantiomers or synthesizing them stereoselectively, researchers can investigate their specific interactions with biological targets and elucidate their distinct mechanisms of action.

Advanced Spectroscopic and Structural Characterization Methodologies

Fluorescence Spectroscopy for Probing Protein Environment and Dynamics

Fluorescence spectroscopy is a highly sensitive technique used to investigate the conformational changes and dynamics of proteins. While native phenylalanine has very low quantum yield, the introduction of fluorinated and chlorinated analogs can alter the local environment, and extrinsic fluorescent probes are often used to monitor the behavior of peptides containing these residues.

A primary application is in studying the aggregation kinetics of amyloidogenic peptides, which is a hallmark of several neurodegenerative diseases. nih.gov The Thioflavin T (ThT) fluorescence assay is a widely used method for this purpose. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. nih.govresearchgate.net By monitoring the increase in ThT fluorescence over time, researchers can study the nucleation and propagation phases of amyloid formation.

In studies of the amyloid core sequence NFGAIL, where phenylalanine was replaced with various halogenated analogs, ThT fluorescence was used to track the aggregation process. The kinetic data revealed that the hydrophobicity of the incorporated phenylalanine analog directly influences the aggregation kinetics. nih.gov This demonstrates how fluorescence spectroscopy, using extrinsic probes, can elucidate the impact of specific amino acid substitutions on the dynamics of protein self-assembly.

| Parameter | Value/Condition |

|---|---|

| Excitation Wavelength (λex) | 420 nm |

| Emission Wavelength (λem) | 485 nm |

| Incubation Temperature | 37 °C |

| Assay Buffer | 10 mM Ammonium (B1175870) Acetate, pH 7.0 |

| ThT Concentration | 20 µM |

| Measurement Interval | Every 10 minutes with 2 seconds of shaking before each measurement |

Circular Dichroism for Conformational Analysis of Peptides and Proteins Incorporating Derivatives

Circular Dichroism (CD) spectroscopy is an indispensable tool for analyzing the secondary structure of peptides and proteins in solution. nih.govnih.gov It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. youtube.com The resulting CD spectrum provides a fingerprint of the protein's secondary structure content, such as α-helices, β-sheets, and random coils. nih.govyoutube.com

When an amino acid derivative like 2-Chloro-4-fluoro-DL-phenylalanine is incorporated into a peptide, it can significantly alter the conformational preferences of the polypeptide chain. electronicsandbooks.com These alterations are readily detectable by CD. For instance, α-helical structures typically show characteristic negative bands around 222 nm and 208 nm and a positive band around 192 nm. youtube.com In contrast, β-sheet structures exhibit a single negative band around 218-220 nm. researchgate.netyoutube.com

Studies on alanine-rich peptides have shown that the secondary structure is highly dependent on factors like peptide concentration and the solvent environment. nih.gov The introduction of a bulky, hydrophobic, and halogenated residue is expected to influence the equilibrium between different conformations. By analyzing the CD spectra, researchers can quantify the percentage of each secondary structure element, providing critical insights into how the specific chemical features of this compound direct peptide folding. nih.gov

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry) for Compound Validation and Interaction Studies

Mass spectrometry (MS) is a cornerstone technique for the validation of newly synthesized peptides and the study of non-covalent protein-ligand interactions. Electrospray Ionization (ESI-MS) is a soft ionization method particularly well-suited for analyzing large biomolecules like peptides, preserving their integrity during the transition into the gas phase.

For a peptide incorporating this compound, the primary use of MS is to confirm its molecular weight with high accuracy, thereby validating that the correct amino acid has been successfully incorporated into the peptide sequence. This verification is a critical quality control step. For example, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has been used to confirm the molecular weight of synthesized peptide fragments. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be employed to sequence the peptide, confirming the exact position of the modified amino acid. In interaction studies, ESI-MS can detect the formation of non-covalent complexes between the peptide and its binding partners, such as other proteins or small molecules. By comparing the mass spectra of the peptide in the absence and presence of a potential ligand, the stoichiometry and affinity of the interaction can be determined.

High-Performance Liquid Chromatography for Purification and Analytical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential technique for both the purification of synthesized peptides and the assessment of their purity. nih.gov For peptides containing this compound, reversed-phase HPLC (RP-HPLC) is the most common method.

In the purification step, crude synthetic peptide mixtures are separated based on the differential partitioning of the components between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides, with more hydrophobic peptides (like those containing halogenated phenylalanine) generally having longer retention times. electronicsandbooks.com

For analytical purity assessment, the purified peptide is injected into the HPLC system, and the resulting chromatogram is analyzed. A pure sample should ideally show a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of the sample's purity. This method can detect residual starting materials, byproducts from the synthesis, or diastereomers, ensuring the quality of the peptide for subsequent experiments. nih.gov

| Parameter | Condition |

|---|---|

| Mobile Phase A | 0.1% TFA in bidistilled water |

| Mobile Phase B | 0.1% TFA in 80:20 (v/v) Acetonitrile:Water |

| Gradient | Linear, 5% to 65% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection Wavelengths | 215 nm, 220 nm (peptide bond), 255 nm (phenylalanine) |

Transmission Electron Microscopy and Small-Angle X-ray Scattering in Supramolecular Assembly Research

When peptides self-assemble into larger, ordered structures, Transmission Electron Microscopy (TEM) and Small-Angle X-ray Scattering (SAXS) are powerful complementary techniques for their characterization.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Elucidating Molecular Reactivity and Electronic Parameters

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine various electronic parameters that dictate a molecule's reactivity. For halogenated amino acids, these calculations are particularly insightful.

The introduction of chloro and fluoro groups into the phenylalanine scaffold significantly alters the electron distribution on the aromatic ring. This, in turn, influences the molecule's reactivity in processes like electrophilic aromatic substitution. nih.gov Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For instance, in a study of a different chlorophenyl derivative, the HOMO and LUMO energies were calculated to be -6.354 eV and -2.712 eV, respectively, resulting in an energy gap of 3.642 eV, indicating high chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules, including biological receptors or enzymes.

Atomic Charges: Calculations can assign partial charges to each atom in the molecule, quantifying the electron-withdrawing or -donating effects of substituents like chlorine and fluorine.

These electronic parameters are essential for predicting how 2-Chloro-4-fluoro-DL-phenylalanine might behave in various chemical reactions and biological environments.

Density Functional Theory (DFT) for Structural Optimization and Energetic Analysis of Amino Acid Derivatives

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of biological interest. nih.govnih.gov It is extensively used for geometric optimization, where the lowest energy (most stable) three-dimensional structure of a molecule is determined.

For this compound, DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for all other computational investigations. DFT is also used for energetic analysis, comparing the stability of different isomers or the products and reactants of a potential chemical reaction. researchgate.net Studies on halogenated phenylalanine derivatives have used DFT to calculate interaction energies with other molecules, such as water, to quantify properties like hydrophobicity. nih.gov

The table below lists some computed properties for this compound, which are typically derived from or used in DFT calculations.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClFNO₂ | PubChem nih.gov |

| Molecular Weight | 217.62 g/mol | PubChem nih.gov |

| IUPAC Name | 2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid | PubChem nih.gov |

| Topological Polar Surface Area | 63.3 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

This table was generated using data from PubChem.

DFT calculations on similar molecules have shown that the choice of functional (e.g., B3LYP, M06) and basis set (e.g., 6-311G(d,p), def2-SVP) is critical for obtaining results that align well with experimental data. nih.govacs.org

Molecular Dynamics Simulations for Studying Interactions with Solvents and Biological Interfaces

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules, providing a virtual movie of the system at the atomic level.

For this compound, MD simulations are invaluable for several reasons:

Solvation Analysis: MD can simulate how the amino acid interacts with solvent molecules, most commonly water. This reveals details about the formation and breaking of hydrogen bonds and the structure of the hydration shell around the molecule. Research on other fluorinated phenylalanine derivatives has used such simulations to understand their hydrophobic nature and interactions with water clusters. nih.gov

Behavior at Interfaces: Simulations can model the behavior of the amino acid at biological interfaces, such as a cell membrane. This can predict how the molecule might orient itself and partition between aqueous and lipid environments.

Interaction with Biomolecules: MD simulations are used to study the dynamic binding of a ligand to a protein, showing how the complex moves and adapts over time. acs.org This provides insights into the stability of the binding and the specific interactions that maintain it.

These simulations offer a dynamic perspective that complements the static picture provided by quantum chemical calculations.

Molecular Docking Studies to Predict Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is a cornerstone of computer-aided drug design.

In the context of this compound, docking studies would be used to:

Identify Potential Biological Targets: By docking the molecule against a library of known protein structures, researchers can generate hypotheses about which proteins it might interact with.

Predict Binding Affinity: Docking algorithms use scoring functions to estimate the binding affinity (often as a "docking score") between the ligand and the receptor. This helps to rank potential candidates.

Elucidate Binding Modes: Docking reveals the specific orientation and conformation of the amino acid within the protein's binding site. It highlights key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex. The mechanism of action for similar halogenated phenylalanine derivatives involves their interaction with specific molecular targets like enzymes, where they may act as inhibitors by mimicking a natural substrate and blocking the active site.

For example, a docking study could predict how this compound fits into the active site of an enzyme like tryptophan hydroxylase, a known target for other chlorinated phenylalanine analogs. selleckchem.com

In Silico Prediction of Conformational Space and Interconversion Pathways

A molecule like this compound is not rigid; its rotatable bonds allow it to adopt numerous different three-dimensional shapes, or conformations. Understanding this conformational landscape is crucial, as the biologically active conformation may not be the lowest-energy one.

In silico methods are used to explore this conformational space systematically:

Conformational Search: Algorithms are used to generate a wide range of possible conformations and calculate their relative energies. This helps identify the most stable, low-energy conformers.

Analysis of Interconversion Pathways: Once stable conformers are identified, computational methods can be used to calculate the energy barriers required to transition between them. This provides information on the flexibility of the molecule and how easily it can adopt the specific shape required for binding to a biological target.

By mapping the conformational space, researchers can gain a more complete understanding of the molecule's structural dynamics and its potential to interact with diverse biological targets.

Applications As Research Probes and Tools in Biochemical and Biological Sciences

Genetic and Chemical Incorporation into Proteins and Peptides for Functional Elucidation

The ability to incorporate 2-Chloro-4-fluoro-DL-phenylalanine into proteins and peptides, either genetically or through chemical synthesis, has opened up new avenues for elucidating their functions. This non-canonical amino acid can serve as a subtle yet powerful probe to dissect molecular mechanisms.

The site-specific incorporation of unnatural amino acids like this compound into proteins represents a significant advancement in protein engineering. This is achieved by expanding the genetic code, a technology that allows for the introduction of amino acids beyond the canonical 20. nih.govacs.org This process typically involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with the host's translational machinery. nih.gov

The incorporation of fluorinated phenylalanine analogues, in general, can confer novel properties to proteins. nih.gov For instance, the introduction of fluorine can enhance protein stability, modulate enzyme activity, and alter protein-protein or protein-ligand interactions. nih.gov While specific studies detailing the incorporation of this compound for novel protein engineering are not abundant in the provided search results, the principles of genetic code expansion with similar fluorinated amino acids like p-fluoro-phenylalanine have been well-established. researchgate.net In one pioneering effort, p-fluoro-phenylalanine was site-specifically incorporated into a protein in Escherichia coli with high fidelity, demonstrating the feasibility of this approach for creating proteins with new functionalities. researchgate.net

The ability to introduce this compound at specific sites would allow researchers to systematically probe structure-function relationships. The combined electronic effects of the chlorine and fluorine atoms could be exploited to fine-tune the properties of a protein in ways that are not possible with natural amino acids.

Site-specific mutagenesis is a cornerstone of protein research, allowing scientists to understand the role of individual amino acid residues. Incorporating this compound at a specific position is a form of site-specific mutagenesis that introduces a residue with unique properties. This can be particularly useful for creating proteins with altered functions or for introducing a specific label for biophysical studies.

The halogen atoms on this compound can serve as unique labels. For example, the fluorine atom can be detected by ¹⁹F-NMR spectroscopy, providing a sensitive and background-free signal to probe the local environment of the labeled residue. researchgate.net This technique has been used with other fluorinated phenylalanine analogues to study protein conformation and dynamics. caymanchem.com

The table below summarizes research findings related to the incorporation of similar halogenated phenylalanines, which provide a framework for the potential applications of this compound.

| Unnatural Amino Acid | Method of Incorporation | Protein Studied | Key Finding | Citation |

| p-fluoro-phenylalanine | Genetic Code Expansion (Amber Suppression) | Dihydrofolate Reductase (DHFR) | High specificity of incorporation (11-21 fold higher at the programmed site) with yields suitable for ¹⁹F-NMR. | researchgate.net |

| 4-iodo-L-phenylalanine | Cell-free translation system (Opal suppression) | Ras protein | Successful site-specific incorporation, demonstrating the utility of halogenated phenylalanines for protein engineering. | nih.gov |

Probing Protein Structure, Dynamics, and Folding Mechanisms

The unique spectroscopic and physical properties of this compound make it an effective probe for investigating the intricacies of protein structure, dynamics, and the complex process of protein folding.

While this compound itself is not inherently fluorescent, its incorporation into a protein can serve as a sensitive reporter group when used in conjunction with certain spectroscopic techniques. The fluorine atom, in particular, is a powerful probe for ¹⁹F-NMR spectroscopy. anu.edu.au This technique offers several advantages, including a large chemical shift dispersion and the absence of background signals in biological systems, allowing for the unambiguous detection of the labeled site. anu.edu.au

By incorporating this compound at specific locations within a protein, researchers can use ¹⁹F-NMR to monitor:

Ligand Binding: Changes in the chemical shift of the ¹⁹F signal upon the binding of a ligand can provide information about the binding event and the conformational changes that occur. anu.edu.au

Protein Dynamics: The relaxation parameters of the ¹⁹F nucleus can reveal information about the local dynamics and flexibility of the polypeptide chain at the site of incorporation.

Protein-Protein Interactions: The ¹⁹F signal can be sensitive to the formation of protein complexes, providing insights into the interfaces and mechanisms of interaction. nih.gov

The following table highlights the application of fluorinated amino acids as spectroscopic probes in protein studies.

| Spectroscopic Technique | Fluorinated Amino Acid Used | Information Obtained | Citation |

| ¹⁹F-NMR | 4-fluorophenylalanine | Site-specific solvent accessibility in the polypeptide hormone glucagon. | caymanchem.com |

| ¹⁹F-NMR | Fluoro-tryptophan | Site-selective monitoring of protein response to ligand binding in Zika virus protease. | anu.edu.au |

The hydrophobic core is crucial for the stability and proper folding of most globular proteins. nih.gov The phenylalanine side chain is a common constituent of these cores. By replacing a native phenylalanine with this compound, researchers can probe the formation and dynamics of the hydrophobic core.

The introduction of the larger chlorine and highly electronegative fluorine atoms can perturb the local hydrophobic environment. Studying the effects of this substitution on protein stability and folding kinetics can provide valuable insights into the forces that drive hydrophobic core formation. For instance, solid-state deuteron (B1233211) NMR has been used to study the dynamics of phenylalanine residues within the hydrophobic core of the villin headpiece subdomain protein, revealing details about ring-flips and small-angle fluctuations. nih.gov While this study used deuterated phenylalanine, the principle of using labeled amino acids to probe core dynamics is directly applicable to this compound.

The conformational changes that proteins undergo are central to their function. The spectroscopic signals from an incorporated this compound residue can act as a sensitive reporter of these changes. As the protein transitions between different conformational states, the local environment of the probe will change, leading to detectable shifts in its spectroscopic properties.

Understanding how proteins interact with each other and with nucleic acids is fundamental to virtually all biological processes. nih.gov this compound can be strategically incorporated at the interface of a protein-protein or protein-nucleic acid complex to probe the interactions.

The halogen atoms of this compound can participate in halogen bonding, a non-covalent interaction that can contribute to molecular recognition. By observing changes in the spectroscopic signal of the probe upon complex formation, researchers can gain information about the proximity and orientation of the interacting partners. Model crystal studies have been employed to investigate the elementary interactions between amino acid side chains and nucleic acid bases, revealing common hydrogen bonding patterns. nih.gov These fundamental studies provide a basis for interpreting the more complex interactions within a full protein-nucleic acid complex.

The use of fluorescently labeled nucleobase analogues has also proven to be a powerful tool for studying protein-nucleic acid interactions, where changes in fluorescence can signal binding events. frontiersin.org While this compound is not a fluorescent probe itself, its incorporation can be part of a broader strategy to map interaction surfaces and understand the molecular basis of recognition.

Enzyme Engineering and Biocatalysis Development

The incorporation of non-canonical amino acids like this compound into proteins is a powerful strategy in enzyme engineering. This approach allows for the creation of biocatalysts with novel and enhanced properties that are not accessible with the 20 standard proteinogenic amino acids.

The introduction of fluorinated amino acids into an enzyme's structure can significantly impact its catalytic activity, stability, and substrate specificity. rsc.org The replacement of natural amino acids with halogenated analogs can alter the electronic environment within the active site, leading to changes in substrate binding and turnover rates. rsc.orgnih.gov For instance, the substitution of phenylalanine with fluorinated derivatives has been shown to modulate enzyme properties. rsc.org While specific studies on this compound are not detailed in the provided results, the general principle of using fluorinated phenylalanines to enhance enzyme function is well-established. rsc.orgnih.gov This includes improving thermal stability and altering the substrate range of enzymes for various biocatalytic applications. rsc.org

The use of fluorinated amino acids can lead to enzymes with enhanced stability. For example, the incorporation of 4-fluorophenylalanine into a lipase (B570770) resulted in an enzyme that retained its native structure and significant activity. rsc.org This increased stability is a desirable trait for industrial biocatalysts, which often need to function under harsh reaction conditions.

The design of efficient biocatalysts often involves tailoring their properties to suit specific industrial processes. The incorporation of unnatural amino acids provides a direct route to manipulate the physicochemical characteristics of an enzyme. rsc.org By strategically replacing specific amino acids with this compound, researchers can fine-tune properties such as hydrophobicity, electronic character, and steric bulk within the enzyme's active site. nih.gov This allows for the rational design of biocatalysts with improved performance for the synthesis of valuable chemicals, including pharmaceuticals. acs.org

Computational and experimental engineering approaches, combined with the use of non-canonical amino acids, have led to the development of enzymes with dramatically increased activity and novel catalytic functions. nih.gov This strategy has been successfully applied to create biocatalysts for new carbon fixation pathways and other important chemical transformations. nih.gov

Investigation of Molecular Recognition and Biomolecular Binding Interactions

The specific recognition and binding between molecules are fundamental to nearly all biological processes. Halogenated amino acids serve as valuable probes for studying these interactions due to their unique properties.

Table 1: Examples of Fluorinated Phenylalanine Analogs in Research

| Compound Name | Application | Reference |

|---|---|---|

| 4-Fluoro-L-phenylalanine | Inhibition of protein synthesis, determining solvent accessibility by 19F-NMR | caymanchem.com |

| Boc-2-chloro-4-fluoro-D-phenylalanine | Peptide synthesis for enhanced binding affinity | chemimpex.com |

L-type amino acid transporters (LATs), such as LAT1 and LAT2, are crucial for the transport of large neutral amino acids across cell membranes and are implicated in drug delivery. nih.govnih.gov LAT1 and LAT2 exhibit distinct substrate specificities and tissue distributions. nih.govsolvobiotech.com LAT1 preferentially transports large neutral amino acids, while LAT2 has a broader substrate specificity that includes both small and large neutral amino acids. nih.govsolvobiotech.com

The selectivity of these transporters can be investigated using amino acid analogs. While direct studies on the transport of this compound by LAT1 or LAT2 are not explicitly detailed in the search results, the general approach involves assessing the ability of the analog to inhibit the transport of known substrates. The affinity of L-enantiomers of phenylalanine for LAT1 is generally higher than that of the D-enantiomers, although the transport rate may be similar. nih.gov The unique substitutions on this compound could provide insights into the steric and electronic requirements for substrate recognition and transport by LAT1 and LAT2.

Table 2: Characteristics of LAT1 and LAT2 Transporters

| Transporter | Preferred Substrates | Key Functions |

|---|---|---|

| LAT1 | Large neutral amino acids (e.g., phenylalanine, leucine) | Transport of essential amino acids, drug delivery across the blood-brain barrier |

| LAT2 | Broad specificity for small and large neutral amino acids | Transepithelial transport of amino acids, renal reabsorption |

Studies of Supramolecular Assembly and Aggregation Processes

The study of how individual molecules self-assemble into larger, ordered structures is a significant area of research. The incorporation of non-natural amino acids can influence these processes. The introduction of fluorinated amino acids into peptides and proteins can affect their folding, stability, and aggregation behavior. For example, the site-specific incorporation of 4-fluoro-L-phenylalanine into an enzyme was found to largely abolish its aggregation at elevated temperatures. nih.gov This suggests that the presence of the fluorinated residue can modulate the intermolecular interactions that lead to aggregation. While specific research on the role of this compound in supramolecular assembly and aggregation is not available in the provided results, the principles demonstrated with other fluorinated phenylalanines indicate its potential as a tool to study and control these complex processes.

Modulating Amyloid Formation Kinetics and Mechanisms

The strategic incorporation of halogenated phenylalanine derivatives, such as this compound, into amyloidogenic peptide sequences serves as a powerful tool to investigate the intricate mechanisms of amyloid formation. The introduction of halogen atoms onto the aromatic ring of phenylalanine allows for the systematic modulation of both hydrophobicity and aromatic-aromatic interactions, which are considered significant driving forces in the aggregation process of amyloidogenic peptides. nih.govfu-berlin.deresearchgate.netkobv.denih.gov

Research utilizing the model amyloid hexapeptide NFGAIL, a core sequence of the human islet amyloid polypeptide (hIAPP), has demonstrated the profound impact of phenylalanine halogenation on amyloid formation kinetics. nih.govfu-berlin.deresearchgate.netkobv.de By preparing a series of NFGAIL variants containing different fluorinated and iodinated phenylalanine analogs, researchers have been able to correlate the aggregation behavior with the hydrophobicity of the modified residue. nih.govfu-berlin.deresearchgate.net

Thioflavin T (ThT) fluorescence assays, a standard method for monitoring amyloid aggregation, revealed a clear trend: increased hydrophobicity of the halogenated phenylalanine analog leads to accelerated aggregation kinetics, characterized by shorter lag times. researchgate.net This suggests that hydrophobic interactions play a crucial role in the initial nucleation phase of amyloid fibril formation.

Furthermore, the specific placement and nature of the halogen atom can influence the geometry of π-π stacking interactions between aromatic residues, a key factor in the self-assembly and stabilization of amyloid structures. nih.gov For instance, calculated electrostatic potential maps of different fluorinated phenylalanine derivatives suggest that the position of fluorine substitution can favor either edge-to-face or face-to-face stacking geometries, thereby influencing the self-recognition and association of peptide monomers into oligomeric nuclei. kobv.denih.gov

These studies, while not always employing this compound specifically, establish a clear principle: the use of halogenated phenylalanines provides a systematic "toolbox" to dissect the contributions of hydrophobicity and aromatic interactions to the complex process of amyloid self-assembly. nih.govfu-berlin.denih.gov This approach offers valuable insights into the fundamental forces governing these pathological aggregation events. kobv.denih.gov

| Halogenated Phenylalanine Analogue | Impact on NFGAIL Amyloid Aggregation | Key Findings |

| Fluorinated Phenylalanines | Accelerated aggregation kinetics with increasing fluorination. | Demonstrates a direct correlation between hydrophobicity and the rate of amyloid formation. researchgate.net |

| Iodinated Phenylalanines | Significant acceleration of aggregation. | Highlights the role of larger, more hydrophobic halogens in promoting self-assembly. nih.govfu-berlin.deresearchgate.net |

Probing Aromatic Interactions in Self-Assembly

The introduction of halogen atoms, such as chlorine and fluorine in this compound, provides a precise method for probing the nature and significance of aromatic interactions in the self-assembly of peptides and small molecules. researchgate.netrsc.org Aromatic π-π interactions are fundamental to the formation of many self-assembled nanostructures, including the amyloid-like fibrils that can lead to hydrogelation. researchgate.netrsc.org

Studies on Fmoc-phenylalanine (Fmoc-Phe) derivatives have shown that the incorporation of a single halogen substituent (F, Cl, or Br) on the benzyl (B1604629) side-chain dramatically enhances the efficiency of self-assembly into amyloid-like fibrils compared to the non-halogenated parent molecule. researchgate.netrsc.org This enhancement is attributed to a complex interplay of electronic and steric effects that modulate the strength and geometry of the π-π stacking interactions. researchgate.netnih.gov

The position of the halogen substitution (ortho, meta, or para) and the identity of the halogen itself have a pronounced effect on both the rate of self-assembly and the mechanical properties of the resulting materials, such as hydrogels. researchgate.netrsc.org This tunability allows researchers to systematically investigate how subtle changes in the electronic distribution and size of the aromatic side-chain influence the packing and organization of molecules within the self-assembled structure. researchgate.net

For example, the introduction of electron-withdrawing fluorine atoms can alter the quadrupole moment of the aromatic ring, influencing the preferred orientation (e.g., parallel-displaced or T-shaped) of interacting phenyl rings. nih.gov By observing the resulting changes in self-assembly behavior and morphology, researchers can infer the dominant types of aromatic interactions that stabilize the nanostructure. nih.gov

This approach is not limited to simple systems and has been applied to understand the self-assembly of more complex peptide architectures. udl.catnih.gov The ability to fine-tune aromatic interactions through halogenation makes compounds like this compound valuable probes for elucidating the fundamental principles that govern molecular self-organization and for the rational design of novel biomaterials with specific properties. nih.gov

| Halogen Substitution on Fmoc-Phe | Effect on Self-Assembly | Implication for Aromatic Interactions |

| Monohalogenation (F, Cl, Br) | Dramatically enhances self-assembly into amyloid-like fibrils. | Indicates that halogenation strengthens or favorably modifies π-π stacking interactions. researchgate.netrsc.org |

| Varied Halogen Position (ortho, meta, para) | Influences the rate of self-assembly and properties of the resulting hydrogel. | Demonstrates that the geometry of aromatic interactions is critical for controlling the self-assembly process. researchgate.netrsc.org |

Future Directions and Emerging Research Avenues

Advancements in Modular and Sustainable Synthetic Strategies

The future of synthesizing 2-Chloro-4-fluoro-DL-phenylalanine and its analogs lies in the development of modular and sustainable methods. Current research is focused on moving away from traditional, often harsh, synthetic routes towards more environmentally friendly and efficient processes.

One promising avenue is the use of enzymatic and biocatalytic approaches. princeton.edu Flavin-dependent halogenases (FDHs), for instance, offer a green alternative for the specific halogenation of aromatic compounds like tryptophan, a process that could be adapted for phenylalanine derivatives. nih.gov These enzymes utilize readily available halide salts and operate under mild conditions, reducing the need for hazardous reagents and byproducts. nih.gov Metabolic engineering of microorganisms to express specific halogenases could enable the fermentative production of halogenated amino acids from simple starting materials like sugars and ammonium (B1175870) salts. nih.gov

Furthermore, diversity-oriented synthesis, employing chiral building blocks, presents a powerful strategy for creating a wide range of peptidomimetics. acs.org This modular approach allows for the systematic variation of the amino acid structure, facilitating the rapid generation of compound libraries for screening and optimization.

Refined Approaches for Protein and Peptide Engineering with Halogenated Analogs

The incorporation of this compound and other unnatural amino acids (UAAs) into proteins and peptides is a key area of future research. nih.gov This technique, known as genetic code expansion, allows for the precise insertion of UAAs with unique properties into a protein's structure, enabling the creation of proteins with enhanced or novel functions. nih.govnih.govuni-goettingen.de

Future research will focus on refining the methods for incorporating these halogenated analogs. This includes the development of more efficient and specific orthogonal translation systems, comprising engineered aminoacyl-tRNA synthetases (aaRSs) and their cognate tRNAs. nih.gov These systems will be designed to recognize and incorporate this compound with high fidelity, minimizing off-target effects and maximizing the yield of the modified protein. nih.gov

The introduction of halogen atoms can significantly impact a protein's properties, including its stability, folding, and interactions with other molecules. nih.gov For example, the incorporation of fluorinated amino acids can enhance the proteolytic stability of peptides and proteins. nih.govnih.gov Researchers will continue to explore how the specific placement of this compound can be used to fine-tune these properties for therapeutic and industrial applications. chemimpex.com

Integration of this compound into Advanced Synthetic Biology Frameworks

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.govresearchwithrutgers.com The incorporation of unnatural amino acids like this compound is a cornerstone of this field, providing the tools to expand the chemical repertoire of living organisms. nih.govuni-goettingen.de

Future research will focus on the seamless integration of this halogenated amino acid into more complex synthetic biology frameworks. This will involve the development of "autonomous cells" capable of biosynthesizing this compound and incorporating it into target proteins without external supplementation. nih.gov This would represent a significant step towards creating truly self-sufficient synthetic organisms with expanded genetic codes.

Furthermore, the unique properties of this compound can be harnessed to create novel biological circuits and pathways. For example, its presence could act as a switch, activating or deactivating a specific cellular function in response to an external stimulus. This could have applications in areas such as targeted drug delivery and smart biomaterials.

High-Throughput Computational Design and Screening of Novel Derivatives

Computational methods are becoming increasingly powerful tools in the design and discovery of new molecules. High-throughput computational screening will play a crucial role in exploring the vast chemical space around this compound.

By using molecular modeling and simulation, researchers can predict the properties of novel derivatives and prioritize the most promising candidates for synthesis and experimental testing. This in silico approach can significantly accelerate the drug discovery process and reduce the reliance on costly and time-consuming laboratory experiments.

Future research will focus on developing more accurate and efficient computational models that can predict how the incorporation of this compound and its derivatives will affect protein structure, function, and binding affinity. nih.gov This will enable the rational design of new proteins and peptides with tailored properties for specific applications.

Exploration of New Foundational Biochemical and Biophysical Research Applications

The unique spectroscopic and biophysical properties of halogenated amino acids make them valuable probes for studying biological systems. The presence of the chlorine and fluorine atoms in this compound can be exploited in various analytical techniques.

For instance, ¹⁹F NMR spectroscopy can be used to study the structure, dynamics, and interactions of proteins containing this amino acid. nih.gov The fluorine atom provides a sensitive and specific NMR signal that can report on the local environment within the protein.

Future research will explore new ways to utilize this compound as a tool in fundamental biochemical and biophysical research. This could include its use in studying protein folding and misfolding, enzyme mechanisms, and protein-ligand interactions. nih.govchemimpex.com The insights gained from these studies will not only advance our understanding of basic biological processes but also inform the design of new drugs and diagnostics. chemimpex.com

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-fluoro-DL-phenylalanine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves halogenation of phenylalanine derivatives. For example, nitration of L-phenylalanine using concentrated HNO₃/H₂SO₄ at 10°C (as demonstrated for 4-nitro-L-phenylalanine ) can be adapted by substituting nitration with chlorination/fluorination. Key variables include:

- Temperature control : Lower temperatures (e.g., 10–20°C) minimize side reactions.

- Acid concentration : Adjust H₂SO₄ ratios to balance reactivity and stability of intermediates.

- Purification : Use recrystallization or column chromatography to isolate the DL racemate. Yield optimization may require iterative adjustment of stoichiometry (e.g., Cl/F sources) and reaction time.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- HPLC analysis : Compare retention times with reference standards (e.g., 4-fluoro-DL-phenylalanine derivatives ). Ensure ≥95% purity using a C18 column and UV detection at 254 nm.

- Mass spectrometry (MS) : Confirm molecular ion peaks (expected m/z ~229.6 for C₉H₁₀ClFNO₂) and isotopic patterns consistent with Cl/F substituents.

- NMR spectroscopy : Assign peaks for aromatic protons (e.g., para-substituted benzene signals) and chiral centers. Diastereomer differentiation may require chiral shift reagents .

Advanced Research Questions

Q. What strategies are effective for resolving the enantiomers of this compound, and what analytical challenges arise during chiral separation?

- Methodological Answer :

- Chiral chromatography : Use columns with immobilized cyclodextrin or cellulose-based stationary phases. For example, TCI’s 4-Bromo-DL-phenylalanine separation methods can be adapted by modifying mobile phase polarity.

- Derivatization : Convert racemates to diastereomeric pairs (e.g., Marfey’s reagent) for LC-MS analysis. Challenges include low solubility of halogenated analogs and baseline resolution requirements for quantitative enantiomeric excess (ee) determination .

Q. How do chloro and fluoro substituents influence the compound’s interaction with biological targets in enzyme inhibition studies?

- Methodological Answer :

- Comparative assays : Test this compound against mono-halogenated analogs (e.g., 4-fluoro or 4-chloro derivatives ) to assess additive effects on binding affinity.

- Kinetic studies : Measure inhibition constants (Kᵢ) using fluorogenic substrates or radiolabeled tracers. Fluorine’s electronegativity may enhance hydrogen bonding, while chlorine’s steric bulk could disrupt active-site access.

Q. What are the best practices for ensuring the stability of this compound under various experimental conditions?

- Methodological Answer :

- Storage : Store at –20°C in anhydrous, light-protected vials (per handling guidelines for halogenated amino acids ).

- Stability assays : Monitor degradation via TLC or HPLC over 72 hours under physiological conditions (pH 7.4, 37°C). Halogenated analogs are prone to hydrolytic dehalogenation; buffered solutions (e.g., PBS) with antioxidants (e.g., 0.1% BHT) may extend stability .

Data Contradictions and Validation

Q. How can researchers address discrepancies in reported physicochemical properties of halogenated phenylalanine derivatives?

- Methodological Answer : Cross-validate data using multiple techniques:

- Melting point (mp) : Compare observed mp (e.g., 101–110°C for 2-fluorophenylboronic acid ) with literature values.

- Solubility : Conduct saturation experiments in aqueous/organic solvents (e.g., DMSO for biological assays). Discrepancies may arise from polymorphic forms or residual solvents .

Experimental Design Considerations

Q. What controls are essential when using this compound in cell-based studies to avoid off-target effects?

- Methodological Answer :

- Negative controls : Use non-halogenated phenylalanine to distinguish substituent-specific effects.

- Metabolic profiling : Quantify intracellular incorporation via LC-MS to rule out nonspecific protein labeling .

- Cytotoxicity assays : Measure IC₅₀ values using MTT/WST-1 kits, as halogenated amino acids may impair translation in eukaryotic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.